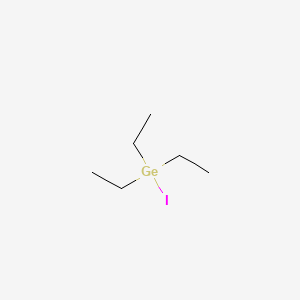
Germanium, iodotriethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium, iodotriethyl- is an organogermanium compound where germanium is bonded to three ethyl groups and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of germanium, iodotriethyl- typically involves the reaction of germanium tetrachloride with triethylaluminum followed by treatment with iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Germanium Tetrachloride with Triethylaluminum:
GeCl4+3Al(C2H5)3→Ge(C2H5)3Cl+3AlCl3
- Subsequent Reaction with Iodine:
Ge(C2H5)3Cl+I2→Ge(C2H5)3I+ICl
Industrial Production Methods: Industrial production of germanium, iodotriethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: Germanium, iodotriethyl- undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form germanium dioxide and ethyl iodide.
- Reduction: Reduction reactions can convert it back to germanium and ethyl iodide.
- Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or nitric acid.
- Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
- Oxidation: Germanium dioxide and ethyl iodide.
- Reduction: Germanium and ethyl iodide.
- Substitution: Germanium compounds with different halogens or functional groups.
Scientific Research Applications
Germanium, iodotriethyl- has several scientific research applications:
- Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
- Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
- Medicine: Explored for its potential use in cancer therapy due to its ability to modulate immune responses.
- Industry: Utilized in the production of semiconductors and optical materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of germanium, iodotriethyl- involves its interaction with cellular components and modulation of biochemical pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit anti-inflammatory properties. The compound’s ability to modulate immune responses is linked to its interaction with immune cells and cytokine production.
Comparison with Similar Compounds
- Germanium dioxide (GeO2)
- Germanium tetrachloride (GeCl4)
- Germanium sesquioxide (Ge-132)
Comparison:
- Germanium, iodotriethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
- Germanium dioxide is primarily used in optical applications and as a semiconductor material.
- Germanium tetrachloride is a key precursor in the production of high-purity germanium for electronic applications.
- Germanium sesquioxide is known for its biological activities and is used in health supplements.
Properties
CAS No. |
13314-51-7 |
|---|---|
Molecular Formula |
C6H15GeI |
Molecular Weight |
286.72 g/mol |
IUPAC Name |
triethyl(iodo)germane |
InChI |
InChI=1S/C6H15GeI/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
IDZOEUNVBFFQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
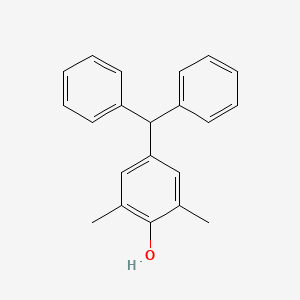
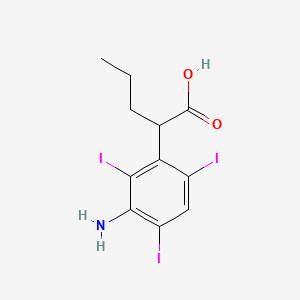
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)

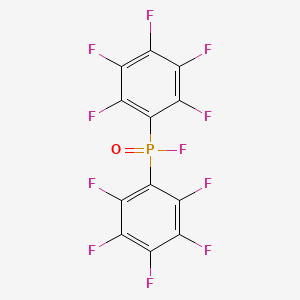

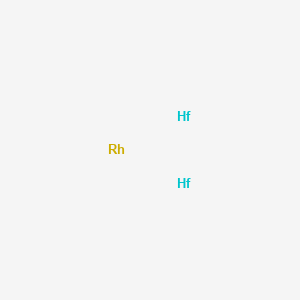
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
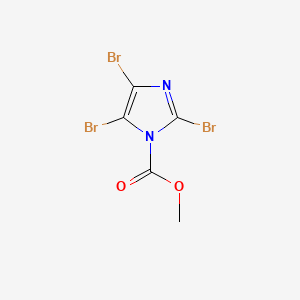
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

